3-Hydroxy-2-methylpentanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-methylpentanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-6(8)5(2)4-7/h4-6,8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUGUGHGGWKGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277500 | |
| Record name | 3-Hydroxy-2-methylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-30-5 | |
| Record name | Pentanal, 3-hydroxy-2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-2-methylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2-methylpentanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Hydroxy 2 Methylpentanal
Retrosynthetic Analysis and Key Disconnections for Beta-Hydroxy Aldehydes
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For β-hydroxy aldehydes like 3-Hydroxy-2-methylpentanal, the most logical retrosynthetic disconnection is at the Cα-Cβ bond, which corresponds to an aldol (B89426) addition reaction in the forward direction. youtube.comyoutube.com
This disconnection reveals two potential precursor aldehydes. In the case of this compound, this bond cleavage leads to a propanal enolate (the nucleophile) and another molecule of propanal (the electrophile). uwosh.edudoubtnut.com This indicates that a self-condensation of propanal is a primary route for its synthesis. researchgate.netrsc.org
The key steps in the retrosynthesis of a generic β-hydroxy aldehyde are:
Identify the α and β carbons relative to the carbonyl group. youtube.com
Disconnect the bond between the α and β carbons. youtube.com
The fragment containing the hydroxyl group becomes a carbonyl compound by replacing the C-OH bond with a C=O bond. This is the electrophilic partner.
The fragment containing the α-carbon becomes the nucleophilic partner, typically derived from another carbonyl compound by deprotonation at the α-position to form an enolate.
For this compound, this process is illustrated as follows:

Classical Synthetic Routes to this compound
Several classical methods are employed for the synthesis of this compound, with the aldol condensation being the most prominent.
The aldol condensation is a cornerstone reaction in carbon-carbon bond formation and the primary method for synthesizing this compound. researchgate.netnumberanalytics.com This reaction involves the nucleophilic addition of an enolate ion to a carbonyl group, forming a β-hydroxy carbonyl compound. numberanalytics.com
The self-condensation of propanal is a direct route to this compound. researchgate.netrsc.org This reaction can be catalyzed by either a base or an acid. numberanalytics.com In a basic medium, a catalytic amount of base (e.g., NaOH) is used to deprotonate propanal, forming a nucleophilic enolate which then attacks the carbonyl carbon of a second propanal molecule. uwosh.edudoubtnut.com Subsequent protonation of the resulting alkoxide yields this compound. numberanalytics.com
The reaction can be controlled to favor the aldol addition product, this compound, or the subsequent dehydration product, 2-methyl-2-pentenal (B83557), by adjusting reaction conditions such as temperature and catalyst concentration. uwosh.edursc.org For instance, lower temperatures generally favor the formation of the β-hydroxy aldehyde.
A study demonstrated that in the presence of a rhodium complex and a base, the concentration of the base can control the product selectivity. At low base concentrations (0.02–0.05 M), the formation of this compound is favored, while higher concentrations lead to the dehydrated product, 2-methyl-2-pentenal. rsc.org
While the aldol condensation is the most direct route, other pathways can conceptually lead to this compound.
Reductive Pathways: One could envision the selective reduction of a precursor containing a more oxidized functional group. For example, the reduction of 2-methyl-3-oxopentanal (B8733905) or a suitable derivative could yield the target molecule. However, these precursors are often more complex to synthesize than the target itself. A more plausible, though indirect, reductive approach involves the hydroformylation of 2-methyl-2-pentenal, the dehydration product of this compound, although this would typically require subsequent selective reduction of one aldehyde group in the presence of another.
Oxidative Pathways: The selective oxidation of 2-methylpentane-1,3-diol (B89453) is a potential route. lookchem.com This would require a chemoselective oxidation of one of the hydroxyl groups to an aldehyde without affecting the other. Reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation could potentially achieve this transformation, though controlling selectivity can be challenging.
Tandem or cascade reactions offer an efficient approach to synthesizing complex molecules from simple precursors in a single pot. The synthesis of this compound can be achieved through a tandem isomerization/aldol condensation of allyl alcohol. rsc.org In this process, a rhodium catalyst first isomerizes allyl alcohol to propanal. rsc.org The in situ generated propanal then undergoes a base-catalyzed self-aldol condensation to form this compound. rsc.org The selectivity for the desired product over the dehydration product is controlled by the base concentration. rsc.org
Another example is the tandem hydroformylation/aldol condensation of propylene (B89431). This would involve the hydroformylation of propylene to a mixture of butanal and isobutanal, followed by a cross-aldol reaction. However, achieving high selectivity for this compound in such a complex mixture would be challenging. More controlled tandem reactions, such as the hydroformylation of 1-pentene (B89616) followed by an aldol condensation, have been explored for similar structures. rsc.org
Asymmetric Synthesis of Chiral this compound Isomers
This compound possesses two chiral centers at the C2 and C3 positions, meaning it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The development of stereoselective methods to access single enantiomers or diastereomers is crucial for applications where specific stereochemistry is required.
Enantioselective catalysis, particularly organocatalysis, has emerged as a powerful tool for the asymmetric synthesis of β-hydroxy aldehydes. google.com Chiral amines, such as proline and its derivatives, are effective catalysts for the direct asymmetric aldol reaction of aldehydes. google.comcaltech.edu
For the synthesis of this compound, L-proline can catalyze the self-condensation of propanal to afford the (2S,3S)-isomer with moderate enantiomeric excess. google.com The reaction is typically carried out in a polar aprotic solvent like DMSO at low temperatures to enhance both yield and stereoselectivity. Other chiral catalysts, such as (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, have also been used to catalyze the direct and enantioselective aldol coupling of aldehyde substrates. google.com
The stereochemical outcome of these reactions can often be predicted by transition state models. For instance, with certain catalysts, the aldehyde forms hydrogen bonds with the catalyst, and the new C-C bond is formed from a specific face of the enamine intermediate, leading to high stereoselectivity. scirp.org
Table of Catalytic Systems for Asymmetric Aldol Reactions
| Catalyst | Reactants | Product Stereoisomer(s) | Solvent | Temp (°C) | Yield (%) | ee/dr | Reference |
| L-proline | Propanal | (2S,3S)-3-hydroxy-2-methylpentanal | DMSO | 4 | 27-80 | Moderate ee | , google.com |
| (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one | Aldehydes | β-hydroxy aldehydes | Various | RT | Varies | High ee | google.com |
| Singh's Catalyst | Aliphatic aldehydes | syn-aldol products | Various | RT | up to 81% | High dr | scirp.org |
| Rhodium/sulfoXantphos & NaOH | 1-pentene (via hydroformylation to hexanal) | Aldol product of hexanal | PEG-200 | 120 | >97% conv. | N/A | rsc.org |
Diastereoselective Control in this compound Synthesis
Achieving control over the relative stereochemistry of the two chiral centers (at C2 and C3) in this compound is a significant challenge in its synthesis. The development of diastereoselective methods allows for the preferential formation of either the syn or anti diastereomer.
One key strategy involves the diastereoselective addition of organometallic reagents to propanal derivatives. diva-portal.org Research on analogous structures, such as 2-alkyl-3-(arylsulfanyl)propanals, has demonstrated that excellent diastereoselectivity can be achieved. diva-portal.org For instance, the addition of organozinc reagents (R₂Zn) in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) in a dichloromethane (B109758) solvent has been studied. diva-portal.org This method resulted in an excellent diastereomeric ratio of 95:5 (anti-Cram/Cram) for the addition of dimethylzinc (B1204448) to various 2-[(phenylsulfanyl)methyl]aldehydes. diva-portal.org This chelation-controlled approach, where the Lewis acid coordinates with both the carbonyl oxygen and the sulfur atom, effectively shields one face of the aldehyde, directing the nucleophilic attack to the opposite face and thereby controlling the stereochemical outcome. diva-portal.org Such principles are directly applicable to the synthesis of specific diastereomers of this compound by using appropriately substituted propanal precursors.
Another approach involves intramolecular trapping reactions. For example, Rh₂(OAc)₄-catalyzed reactions can generate ammonium (B1175870) ylides that undergo intramolecular aldol-type trapping with a ketone unit, producing related 3-hydroxy-indoline structures with excellent diastereoselectivities. rsc.org This highlights how intramolecular constraints can effectively control the formation of stereocenters.
Chiral Auxiliary Approaches for this compound Preparation
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a powerful tool for the asymmetric synthesis of chiral aldehydes.
Pseudoephedrine is a well-established and practical chiral auxiliary for asymmetric alkylation reactions, providing access to a variety of enantiomerically enriched carboxylic acids, aldehydes, and ketones. harvard.edu An alternative, pseudoephenamine, has been shown to perform with equal or greater diastereoselectivities in many cases. harvard.edu In this approach, the aldehyde precursor would be attached to the chiral auxiliary to form an amide, followed by a diastereoselective aldol-type addition. Subsequent cleavage of the auxiliary would yield the desired enantiomer of this compound.
Another class of auxiliaries used for the synthesis of chiral aldehydes are acetals derived from chiral diols, such as diethyl or diisopropyl tartrate. bath.ac.uk These can be reacted with α,β-unsaturated aldehydes to form enantiopure acetals, which then guide subsequent reactions to achieve asymmetry. bath.ac.uk For the synthesis of this compound, a propanal-derived substrate would be reacted with a chiral auxiliary, followed by an aldol reaction that would proceed with high diastereoselectivity due to the steric and electronic influence of the auxiliary.
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. The synthesis of this compound is an area where green chemistry principles have been successfully applied through the development of solvent-free systems, aqueous syntheses, and the use of biocatalytic and sustainable catalytic systems.
Performing reactions in water or without any solvent minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful.
The synthesis of this compound has been effectively demonstrated in an aqueous medium using water-soluble rhodium complexes as catalysts. rsc.orgrsc.org This process involves the isomerization of allyl alcohol to propanal, followed by a controlled aldol condensation. rsc.orgrsc.org By adjusting the concentration of a base (NaOH) in the aqueous solution, the reaction can be selectively directed to produce either this compound (at low base concentrations) or its dehydrated derivative, 2-methyl-2-pentenal (at higher base concentrations). rsc.orgrsc.org This method operates at room temperature and can provide quantitative yields of the desired product. rsc.org
| Catalyst System | NaOH Concentration (M) | Product(s) | Yield | Reaction Conditions |
|---|---|---|---|---|
| [Rh(CO)(PTA)₄]Cl in H₂O | 0.02–0.05 | This compound (HP) | High | 293 K, 30 min |
| [Rh(CO)(PTA)₄]Cl in H₂O | 0.10 | HP and 2-Methyl-2-pentenal (MP) | Mixed | 293 K, 30 min |
| [Rh(CO)(PTA)₄]Cl in H₂O | 0.15–0.20 | 2-Methyl-2-pentenal (MP) | Quantitative | 293 K, 30 min |
Solvent-free synthesis represents another green alternative. The aldol condensation of propanal has been achieved under solvent-free conditions using solid base catalysts, such as activated hydrotalcite. researchgate.netiitm.ac.in While the primary goal of these studies was often the production of 2-methylpentenal, this compound is the crucial, non-dehydrated intermediate. researchgate.net This method demonstrates that the key C-C bond formation can be performed efficiently without a solvent, using a recyclable heterogeneous catalyst. researchgate.netiitm.ac.in
Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions (typically in aqueous media at or near ambient temperature). researchgate.net
Aldolases are enzymes that naturally catalyze stereoselective aldol additions and are prime candidates for the synthesis of this compound. acs.org Specifically, an aldolase (B8822740) could be used to catalyze the self-condensation of propanal or a cross-aldol reaction to produce the desired β-hydroxy aldehyde with high control over the newly formed stereocenters. acs.org Different classes of aldolases, such as those dependent on a dihydroxyacetone phosphate (B84403) (DHAP) cofactor or pyruvate (B1213749), are known to accept a wide range of aldehyde substrates. acs.org
Thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, such as benzaldehyde (B42025) lyase or pyruvate decarboxylase, are another class of biocatalysts capable of forming C-C bonds. acs.org They catalyze the formation of α-hydroxy ketones through an "umpolung" (polarity reversal) mechanism and could be engineered or selected to produce this compound or a closely related precursor. acs.org The use of whole-cell biocatalysts is particularly advantageous as it allows for the in-situ regeneration of any required expensive cofactors, making the process more economically viable.
The development of sustainable catalysts focuses on systems that are highly efficient, reusable, and operate under green conditions.
For the aqueous synthesis of this compound, water-soluble rhodium complexes with ligands like 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) are exemplary sustainable catalysts. rsc.orgrsc.org These homogeneous catalysts are highly active at room temperature and allow for easy control over product selectivity. rsc.orgrsc.org Their solubility in water allows the product, which may be less soluble, to be potentially separated by extraction, although catalyst recovery can be a challenge with homogeneous systems.
In vapor-phase and solvent-free syntheses, heterogeneous catalysts are highly advantageous due to their ease of separation and recyclability. Mixed metal oxides, such as CeO₂–Fe₂O₃, have been investigated for the conversion of 1-propanol, where propanal is formed as an intermediate that then undergoes aldol addition to form this compound. researchgate.net Similarly, solid bases like hydrotalcites (a type of layered double hydroxide) have proven effective for the solvent-free aldol condensation of propanal. researchgate.netiitm.ac.in These solid catalysts can be filtered off after the reaction and reused multiple times without a significant loss of activity, drastically reducing waste compared to processes that use stoichiometric amounts of soluble bases. researchgate.net
Chemical Reactivity and Transformative Pathways of 3 Hydroxy 2 Methylpentanal
Reactions Involving the Aldehyde Moiety of 3-Hydroxy-2-methylpentanal
The aldehyde group is characterized by a carbonyl center (a carbon double-bonded to an oxygen atom), which is highly polarized. This polarity makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.
Nucleophilic addition is a characteristic reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then protonated to yield an alcohol. libretexts.org The general mechanism involves the nucleophile forming a bond with the carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³. libretexts.org
This compound itself is a product of a nucleophilic addition reaction, specifically the aldol (B89426) addition of propanal. study.com In this reaction, a base deprotonates a propanal molecule to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of a second propanal molecule. study.com
Table 1: Examples of Nucleophilic Addition Reactions with this compound
| Nucleophile | Reagent Example | Product |
| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | 2-Methylpentane-1,3-diol (B89453) |
| Grignard Reagent (R-MgX) | Ethylmagnesium bromide (CH₃CH₂MgBr) | 4-Methylheptane-3,5-diol |
| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN) | 2-Hydroxy-3-methyl-4-hydroxyhexanenitrile |
Oxidation and Reduction Pathways
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents such as potassium dichromate(VI) in acidic solution can oxidize the aldehyde group to a carboxylic acid, yielding 3-hydroxy-2-methylpentanoic acid. libretexts.org The reaction involves the addition of oxygen to the aldehyde functional group. libretexts.org
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). study.combrainly.com This reaction results in the formation of 2-methylpentane-1,3-diol. The reduction involves the addition of hydrogen across the carbonyl double bond. brainly.com
Table 2: Oxidation and Reduction Products of this compound
| Reaction Type | Reagent | Product |
| Oxidation | Potassium dichromate(VI) / H₂SO₄ | 3-Hydroxy-2-methylpentanoic acid |
| Reduction | Sodium borohydride (NaBH₄) | 2-Methylpentane-1,3-diol |
Formation of Imines, Oximes, and Hydrazones
The carbonyl group of this compound can react with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. masterorganicchemistry.comlumenlearning.com
Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) yields an imine. The mechanism involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. masterorganicchemistry.comchemistrysteps.comlibretexts.org
Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) forms an oxime. wikipedia.orgresearchgate.netarpgweb.comnih.gov This reaction is a condensation of the aldehyde with hydroxylamine. wikipedia.org
Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces a hydrazone. nih.govalcrut.comorganic-chemistry.orgtaylorandfrancis.com These are typically formed by the action of hydrazine on the aldehyde. alcrut.com
Table 3: Formation of Imines, Oximes, and Hydrazones from this compound
| Reactant | Product Type | General Product Structure |
| Primary Amine (R-NH₂) | Imine | |
| Hydroxylamine (NH₂OH) | Oxime | |
| Hydrazine (NH₂NH₂) | Hydrazone |
Reactions Involving the Hydroxyl Group of this compound
The hydroxyl (-OH) group in this compound is a functional group that can undergo several characteristic reactions, including esterification, etherification, and substitution.
Esterification: The hydroxyl group can react with a carboxylic acid or its derivative (like an acid chloride or anhydride) in the presence of an acid catalyst to form an ester. masterorganicchemistry.com This reaction, known as Fischer esterification when reacting with a carboxylic acid, is a reversible process. masterorganicchemistry.comlibretexts.org For example, reaction with acetic acid would yield 1-formyl-2-methylbutyl acetate.
Etherification: The formation of an ether from the hydroxyl group of this compound can be achieved through various methods. One common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another approach involves the acid-catalyzed reaction with another alcohol, leading to the elimination of water.
The hydroxyl group is a poor leaving group. libretexts.org Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, which allows for the departure of a water molecule. youtube.com
For instance, reaction with a strong acid like HBr can lead to the substitution of the hydroxyl group with a bromine atom, forming 3-bromo-2-methylpentanal. youtube.com Another method involves converting the alcohol into a tosylate ester, which is an excellent leaving group, allowing for subsequent substitution by a wide range of nucleophiles. youtube.com
Intramolecular and Intermolecular Condensation Reactions of this compound
This compound, a classic aldol adduct, primarily engages in transformative reactions stemming from its bifunctional nature rather than further condensation reactions. Its reactivity is centered on the interplay between the hydroxyl and aldehyde groups.
Intermolecular Reactions: The formation of this compound is itself the result of a crucial intermolecular self-condensation of propanal, known as an aldol addition. study.com This reaction can be catalyzed by either acid or base. In a basic medium, a propanal molecule is deprotonated to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second propanal molecule. study.com Subsequent protonation of the resulting alkoxide yields the β-hydroxy aldehyde, this compound.
Under certain conditions, particularly with heating, the aldol addition product can undergo a subsequent intermolecular reaction. The hydroxyl group of one molecule can react with the aldehyde group of another to form a hemiacetal, which can then lead to the formation of cyclic acetal (B89532) dimers or oligomeric structures. However, the more common and energetically favored pathway is the elimination of water (dehydration).
| Reaction Type | Reactant(s) | Key Conditions | Product(s) | Notes |
|---|---|---|---|---|
| Aldol Addition (Self-Condensation) | Propanal (2 equivalents) | Base (e.g., NaOH) or Acid Catalyst, Low Temperature | This compound | This is the primary formation route of the title compound. |
| Aldol Condensation (Dehydration) | This compound | Heat, Acid or Base Catalyst | 2-Methyl-2-pentenal (B83557), Water | A common subsequent transformation of the initial aldol adduct. |
Intramolecular Reactions: Intramolecular condensation reactions typically require a molecule to possess two carbonyl groups (or other reactive functional groups) that can react with each other to form a cyclic compound. Since this compound contains only one aldehyde group and one hydroxyl group, it does not undergo intramolecular condensation in the typical sense (e.g., an intramolecular aldol or Claisen condensation). Its structure does not permit the formation of a stable 5- or 6-membered ring through an intramolecular attack of an enolate on a second carbonyl group. The primary intramolecular interaction is the formation of a transient six-membered ring through hydrogen bonding between the hydroxyl group and the carbonyl oxygen, which influences its conformational preferences.
Cyclization Reactions and Heterocycle Formation from this compound Precursors
While this compound is not a direct precursor in well-established named reactions for heterocycle synthesis, its bifunctional character presents theoretical potential for cyclization, particularly in reactions involving heteroatoms.
The most direct pathway for this compound to participate in heterocycle synthesis is via its dehydration product, 2-methyl-2-pentenal. As an α,β-unsaturated aldehyde, 2-methyl-2-pentenal is a suitable substrate for various cyclocondensation reactions. For instance, it could theoretically act as the carbonyl component in syntheses like the Hantzsch pyridine (B92270) synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). mdpi.com
Direct reactions of this compound with dinucleophiles could also lead to heterocycles. For example:
Reaction with Hydrazine: The reaction of an aldehyde with hydrazine typically forms a hydrazone. In the case of this compound, the initial product would be a hydroxy-hydrazone. A subsequent intramolecular nucleophilic attack by the hydroxyl group onto the C=N bond, followed by dehydration, could potentially lead to the formation of a substituted dihydropyridazine (B8628806) ring.
Reaction with Ammonia or Primary Amines: The aldehyde functional group can react with ammonia or primary amines to form an imine (Schiff base). quora.com The adjacent hydroxyl group could then be involved in subsequent cyclization or rearrangement steps, although this pathway is less common and often requires specific catalysis or activation.
These potential pathways remain speculative for this specific molecule without direct literature precedent. The more established route involves converting the β-hydroxy aldehyde to a more reactive intermediate, such as the corresponding α,β-unsaturated aldehyde.
| Potential Heterocycle | Required Co-reactant | Plausible Intermediate(s) | Notes |
|---|---|---|---|
| Substituted Pyridine | β-Ketoester, Ammonia | 2-Methyl-2-pentenal (from dehydration) | Participates as the aldehyde component in a Hantzsch-type synthesis. |
| Substituted Dihydropyridazine | Hydrazine (H₂N-NH₂) | This compound hydrazone | Hypothetical pathway involving intramolecular cyclization of the intermediate hydrazone. |
| Substituted Pyrimidine | Amidine, Urea, or Thiourea | 2-Methyl-2-pentenal (from dehydration) | The unsaturated aldehyde could serve as a three-carbon fragment in condensation reactions to form pyrimidines. bu.edu.eg |
Mechanistic Studies of this compound Transformations
The mechanistic pathways for the formation and subsequent transformation of this compound are well-understood within the framework of carbonyl chemistry.
Mechanism of Formation (Aldol Addition): The self-addition of propanal to form this compound is a cornerstone of aldol chemistry.
Base-Catalyzed Mechanism:
Enolate Formation: A hydroxide (B78521) ion (or other base) abstracts an acidic α-hydrogen from a propanal molecule to form a resonance-stabilized enolate ion.
Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of a second, unreacted propanal molecule, forming a carbon-carbon bond and a tetrahedral alkoxide intermediate.
Protonation: The alkoxide is protonated by a water molecule (formed in the first step), regenerating the base catalyst and yielding the final product, this compound.
Acid-Catalyzed Mechanism:
Tautomerization to Enol: The carbonyl oxygen of a propanal molecule is protonated by an acid catalyst, making the α-hydrogens more acidic. A weak base (like water) then removes an α-hydrogen, leading to the formation of the enol tautomer.
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the protonated carbonyl carbon of a second propanal molecule.
Deprotonation: A final deprotonation step at the carbonyl oxygen yields the neutral this compound and regenerates the acid catalyst.
Mechanism of Dehydration (Elimination): The elimination of water from this compound to form 2-methyl-2-pentenal is a key transformation.
Base-Catalyzed (E1cB Mechanism): This mechanism is common for β-hydroxy carbonyl compounds.
Enolate Formation: A base removes the acidic α-hydrogen (at C2), forming an enolate. This proton is particularly acidic due to the adjacent carbonyl group.
Elimination: The enolate collapses, reforming the C=C double bond and eliminating the hydroxide ion from the β-carbon (C3). This is the rate-determining step.
Acid-Catalyzed (E1-like Mechanism):
Protonation of Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺).
Loss of Leaving Group: The protonated hydroxyl group departs as a water molecule, which can lead to the formation of a carbocation intermediate. Alternatively, and often in the case of carbonyl compounds, the formation of the enol can facilitate the elimination.
Deprotonation/Enol Formation: The conjugate base of the acid removes a proton from the α-carbon, leading to the formation of the conjugated α,β-unsaturated aldehyde. The conjugation with the carbonyl group provides a strong driving force for this elimination.
Advanced Analytical and Spectroscopic Methodologies for 3 Hydroxy 2 Methylpentanal Research
Advanced Chromatographic Separations of 3-Hydroxy-2-methylpentanal and its Derivatives
Chromatographic techniques are fundamental for the separation and quantification of this compound from various matrices. Given the molecule's two chiral centers, methods capable of resolving its four possible stereoisomers are particularly important.
Enantioselective chromatography is the cornerstone for separating the stereoisomers of this compound. This is essential in fields like pharmaceutical development and flavor chemistry, where different enantiomers can have distinct biological activities or sensory properties. nih.gov
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. nih.govasianpubs.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. asianpubs.orgphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including those with hydroxyl and carbonyl functional groups. asianpubs.orgnih.gov For this compound, both normal-phase and reversed-phase modes can be employed, with the choice depending on the specific column and the desired separation profile. phenomenex.com
Gas Chromatography (GC): Enantioselective GC is also a viable method, typically requiring derivatization of the analyte to increase its volatility and thermal stability. The hydroxyl group of this compound can be derivatized, for example, by acylation or silylation, before introduction to a column coated with a chiral stationary phase, often based on cyclodextrin derivatives.
| Technique | Chiral Stationary Phase (CSP) Type | Common Examples | Separation Principle |
|---|---|---|---|
| HPLC | Polysaccharide-based (coated or immobilized) | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) | Differential interactions (hydrogen bonding, dipole-dipole, steric hindrance) between enantiomers and the chiral polymer. asianpubs.orgphenomenex.com |
| GC | Cyclodextrin derivatives | Permethylated β-cyclodextrin | Inclusion complexation, where enantiomers fit differently into the chiral cavity of the cyclodextrin. sigmaaldrich.com |
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing this compound in complex samples like biological fluids or environmental extracts. springernature.comchemijournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. chemijournal.com It is highly effective for volatile and semi-volatile compounds. chemijournal.com For the analysis of this compound, derivatization is often necessary to block the polar hydroxyl and aldehyde groups, improving chromatographic peak shape and thermal stability. nih.gov The mass spectrometer then provides mass-to-charge ratio data, allowing for confident identification based on the compound's mass spectrum and fragmentation pattern. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally versatile, capable of analyzing a wide range of compounds with varying polarities and molecular weights without the need for derivatization. amazonaws.comamazonaws.com This makes it well-suited for the direct analysis of this compound. Modern atmospheric pressure ionization (API) sources, such as electrospray ionization (ESI), allow the compound to be gently ionized from the liquid phase into the gas phase for MS analysis. amazonaws.com LC-MS, particularly when used with tandem mass spectrometry (LC-MS/MS), offers high selectivity and sensitivity, enabling trace-level detection in intricate matrices. amazonaws.comnih.gov
| Parameter | GC-MS | LC-MS |
|---|---|---|
| Sample Volatility | Requires volatile or derivatized analytes. chemijournal.com | Applicable to a wide range of polarities and molecular weights. amazonaws.com |
| Derivatization | Often required for polar functional groups (-OH, -CHO). nih.gov | Seldom necessary. amazonaws.com |
| Separation Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Ionization | Electron Ionization (EI), Chemical Ionization (CI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). nih.gov |
| Primary Application | Analysis of volatile components in complex mixtures. | Analysis of non-volatile and thermally labile compounds in complex matrices. lcms.czchromatographytoday.com |
High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups of this compound.
Multi-dimensional NMR spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules like this compound. iaea.orgbitesizebio.com These experiments resolve overlapping signals in a standard one-dimensional spectrum by spreading them across two dimensions, revealing correlations between different nuclei. iaea.orgyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). sdsu.edu For this compound, a COSY spectrum would show correlations between the aldehydic proton and the proton on C2, between the C2 proton and the C3 proton, and so on along the carbon backbone, confirming the connectivity of the proton network. sdsu.eduutexas.edu
HSQC (Heteronuclear Single Quantum Coherence): This spectrum reveals direct, one-bond correlations between protons and the carbon atoms they are attached to. columbia.edulibretexts.org It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the this compound structure. columbia.edu
Advanced mass spectrometry techniques provide precise mass measurements and detailed fragmentation information, which are vital for confirming the elemental composition and structure of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio of an ion with very high accuracy, allowing for the determination of its elemental formula. nih.govresearchgate.net This can distinguish this compound (C₆H₁₂O₂) from other compounds that might have the same nominal mass but a different elemental composition.
Tandem Mass Spectrometry (MS/MS): In MS/MS, precursor ions corresponding to the molecule of interest are selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. nih.govnih.gov The fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragmentation pathways would include:
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group or the hydroxyl group. libretexts.orglibretexts.org
Dehydration: The neutral loss of a water molecule (18 Da) from the molecular ion, a common fragmentation for alcohols. libretexts.org
Vibrational spectroscopy probes the vibrational modes of a molecule, providing direct information about the functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the key functional groups in this compound. nih.gov The spectrum would be characterized by several distinct absorption bands:
A strong, sharp absorption for the carbonyl (C=O) stretch, typically in the range of 1720-1740 cm⁻¹ for a saturated aliphatic aldehyde. academyart.eduorgchemboulder.compressbooks.pub
A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl (O-H) stretching vibration.
One or two moderate bands for the aldehydic C-H stretch, with a distinctive peak often appearing around 2720 cm⁻¹. orgchemboulder.comlibretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in Raman spectra. This technique can be used to monitor reaction progress, such as the formation of this compound in an aldol (B89426) reaction, by tracking the intensity of characteristic bands. researchgate.net
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (Aldehyde) | Stretching | 2700 - 2830 (often two bands) | Moderate |
| C-H (Alkane) | Stretching | 2850 - 3000 | Strong |
| C=O (Aldehyde) | Stretching | 1720 - 1740 | Strong, Sharp orgchemboulder.com |
Chiroptical Spectroscopy for Stereochemical Assignment of this compound
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information about its three-dimensional structure.
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are chiroptical methods that are instrumental in determining the absolute configuration of chiral molecules. ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. ECD, a closely related technique, measures the difference in absorption of left and right circularly polarized light as a function of wavelength.
For a molecule like this compound, the aldehyde chromophore (C=O) and the hydroxyl group (-OH) are the key functional groups that contribute to the chiroptical signals. The spatial arrangement of these groups relative to the chiral centers dictates the sign and magnitude of the Cotton effects observed in the ORD and ECD spectra.
Detailed experimental and theoretical studies on the ORD and ECD spectra of the individual stereoisomers of this compound are not extensively reported in publicly available literature. However, the general principles of these techniques can be applied to predict and interpret their chiroptical properties. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to simulate the ECD spectra of different stereoisomers. By comparing the calculated spectra with experimentally obtained data, the absolute configuration of a sample can be determined.
A hypothetical dataset for the ECD spectra of the four stereoisomers of this compound is presented below to illustrate how such data would be used for stereochemical assignment. The sign of the Cotton effect associated with the n→π* transition of the carbonyl group (typically observed around 280-300 nm) is particularly sensitive to the stereochemistry at the α- and β-carbons.
Hypothetical ECD Data for this compound Stereoisomers
| Stereoisomer | Wavelength of n→π* Transition (nm) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²/dmol) |
|---|---|---|---|
| (2R, 3R) | ~290 | Positive | +1500 |
| (2S, 3S) | ~290 | Negative | -1500 |
| (2R, 3S) | ~295 | Negative | -800 |
This table is illustrative and does not represent actual experimental data.
X-ray Crystallography of Crystalline this compound Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. For a small, often liquid, molecule like this compound, obtaining a suitable crystal for X-ray diffraction can be challenging.
To overcome this limitation, it is common practice to synthesize a crystalline derivative of the target molecule. For this compound, this could involve reacting the aldehyde or hydroxyl group to introduce a functionality that promotes crystallization and contains a heavy atom to facilitate the determination of the absolute configuration (e.g., through the anomalous dispersion effect). Examples of such derivatives include p-bromobenzoates, p-nitrobenzoates, or hydrazones.
A search of the crystallographic literature did not yield any publicly available crystal structures for derivatives of this compound. However, if such a study were to be conducted, the resulting data would provide precise bond lengths, bond angles, and torsional angles, unequivocally establishing the relative and absolute stereochemistry of the molecule.
Below is a hypothetical table summarizing the kind of crystallographic data that would be obtained from an X-ray analysis of a crystalline derivative of (2R, 3R)-3-hydroxy-2-methylpentanal.
Hypothetical Crystallographic Data for a Derivative of (2R, 3R)-3-Hydroxy-2-methylpentanal
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 15.6 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1613.5 |
| Z | 4 |
This table is illustrative and does not represent actual experimental data. A Flack parameter close to zero would confirm the assigned (2R, 3R) absolute configuration.
Theoretical and Computational Studies of 3 Hydroxy 2 Methylpentanal
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are fundamental to understanding the electronic structure of a molecule. These calculations can determine properties like molecular orbital energies (HOMO/LUMO), electron density distribution, and electrostatic potential, which are crucial for predicting a molecule's reactivity.
While specific peer-reviewed studies detailing the electronic structure of 3-Hydroxy-2-methylpentanal were not identified, chemical databases provide computationally derived properties. These values are calculated using various computational models and offer a glimpse into the molecule's characteristics.
Table 5.1: Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H12O2 | guidechem.comnih.gov |
| Molecular Weight | 116.16 g/mol | nih.gov |
| XLogP3 | 0.5 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | guidechem.comnih.gov |
| Rotatable Bond Count | 3 | guidechem.comnih.gov |
| Exact Mass | 116.083729621 Da | nih.gov |
| Topological Polar Surface Area | 37.3 Ų | guidechem.comnih.gov |
| Heavy Atom Count | 8 | guidechem.com |
This data is computationally generated and sourced from public chemical databases.
These parameters suggest a molecule of moderate polarity with the potential for hydrogen bonding, which influences its physical properties and intermolecular interactions.
Conformational Analysis and Energy Landscapes
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. Due to the presence of three rotatable single bonds, this compound can exist in various conformations. guidechem.comnih.gov The molecule also possesses two stereogenic centers, leading to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).
A comprehensive conformational analysis would involve systematically rotating the bonds and calculating the potential energy of each resulting structure to map out the molecule's energy landscape. This process identifies the lowest energy (most stable) conformers and the energy barriers between them. Such studies are critical for understanding how the molecule's shape affects its reactivity and interactions with other molecules. However, specific studies detailing the conformational analysis and energy landscapes for this compound are not available in the surveyed literature.
Reaction Mechanism Elucidation through Computational Modeling
This compound is the product of the self-aldol addition of propanal. wikipedia.org Computational modeling is a key tool for elucidating the detailed mechanism of such reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for the reaction pathway can be constructed. This can clarify the roles of catalysts, intermediates (like the enolate of propanal), and the stereochemical outcome of the reaction.
Computational studies on aldol (B89426) reactions, in general, are prevalent, often employing DFT to explore the reaction coordinates. nih.gov These studies can provide insights into bond formation and breaking, activation energies, and the thermodynamic favorability of the reaction. Despite the fundamental nature of the propanal aldol addition, specific computational studies modeling this exact reaction to form this compound were not found in the search results.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of intermolecular interactions. An MD simulation of this compound, either in a pure liquid state or in a solution, could reveal information about its hydrogen bonding network, solvation structure, and transport properties.
Such simulations are valuable for understanding how this compound interacts with itself and with other molecules in a system. While MD simulations have been used to study aldol condensations on catalytic surfaces, these studies did not specifically involve this compound or its formation. acs.orgacs.org No dedicated MD simulation studies focusing on the intermolecular interactions of this compound were identified.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra (e.g., NMR, IR). For instance, DFT calculations can predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. Comparing these predicted spectra with experimental data helps confirm the molecular structure and assign spectral peaks.
Table 5.2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 117.09101 | 124.6 |
| [M+Na]⁺ | 139.07295 | 131.3 |
| [M-H]⁻ | 115.07645 | 123.7 |
| [M+NH₄]⁺ | 134.11755 | 146.6 |
| [M+K]⁺ | 155.04689 | 131.4 |
| [M+H-H₂O]⁺ | 99.080990 | 120.6 |
Source: Data predicted using CCSbase and available on PubChemLite. uni.lu
Chemoinformatic Analysis of this compound Analogs
Chemoinformatics applies computational methods to analyze large datasets of chemical compounds to find structure-activity or structure-property relationships. A chemoinformatic analysis of analogs of this compound (e.g., other β-hydroxy aldehydes) could be used to predict properties, biological activities, or toxicities across the chemical class.
This type of analysis often involves calculating molecular descriptors for a series of related compounds and building quantitative structure-activity relationship (QSAR) models. While studies exist on the biological activities of short-chain aliphatic aldehydes, a specific chemoinformatic analysis focusing on this compound and its close structural analogs has not been reported in the literature reviewed. nih.govmdpi.com
Biological and Biochemical Contexts of 3 Hydroxy 2 Methylpentanal
Biosynthetic Pathways Involving 3-Hydroxy-2-methylpentanal as a Potential Metabolite or Precursor
This compound, also known as propionaldol, is a β-hydroxy aldehyde that can be formed through the aldol (B89426) addition of propanal (propionaldehyde) wikipedia.org. While its direct and extensive involvement in core metabolic pathways is not widely documented, its formation is chemically plausible in biological systems where propanal is present.
The formation of this compound is a classic aldol addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry and biochemistry. In biological systems, this type of reaction is catalyzed by a class of enzymes known as aldolases nih.govnih.gov. These enzymes are crucial in metabolic pathways such as glycolysis and gluconeogenesis.
The enzymatic synthesis of this compound would involve the self-condensation of two molecules of propanal. One molecule of propanal would be deprotonated at the α-carbon to form a nucleophilic enolate, which would then attack the electrophilic carbonyl carbon of a second propanal molecule. This reaction is analogous to the well-studied aldolase-catalyzed reactions involving other aldehydes and ketones. For instance, D-fructose-6-phosphate aldolase (B8822740) (FSA) has been shown to catalyze aldol addition reactions with a variety of aldehyde substrates uab.cat. While specific studies identifying an aldolase that produces this compound are not prevalent, the fundamental enzymatic machinery for its synthesis exists within many organisms.
A laboratory synthesis method that mimics a potential biocatalytic route involves the aldol reaction of propionaldehyde (B47417) catalyzed by the amino acid L-proline, which acts as an organocatalyst . This highlights the feasibility of this reaction under mild, biologically relevant conditions.
Currently, there is limited direct evidence to suggest a significant role for this compound as a stable intermediate in major intermediary metabolic cycles. Its precursor, propanal, is a metabolite in pathways involving the degradation of odd-chain fatty acids and certain amino acids, such as threonine and methionine. In these pathways, propanal is typically oxidized to propionyl-CoA, which then enters the citric acid cycle after conversion to succinyl-CoA.
It is conceivable that under conditions of high propanal concentration, the enzymatic or non-enzymatic self-condensation to form this compound could occur. However, this would likely be a minor metabolic side-pathway. If formed, it would be expected to be a transient species, rapidly metabolized further by enzymes such as dehydrogenases or reductases due to its reactive aldehyde and hydroxyl groups.
Role as a Precursor to Biologically Relevant Molecules
This compound serves as a versatile precursor in the synthesis of various organic molecules, some of which have biological relevance, particularly in the flavor and fragrance industry lookchem.comguidechem.comguidechem.com. Its bifunctional nature, possessing both an aldehyde and a hydroxyl group, allows for a range of chemical modifications.
In the food and beverage industry, it is utilized as a flavoring agent due to its characteristic sweet, fruity odor lookchem.comguidechem.com. It contributes to the aroma profile of certain food products and is used to enhance their sensory properties . Similarly, in the fragrance industry, it is a key ingredient in the formulation of perfumes and cosmetics, imparting fruity and appealing scents lookchem.comguidechem.com.
While its role as a direct precursor in the natural biosynthesis of complex signaling molecules like insect pheromones has not been definitively established, many insect pheromones are derived from fatty acid metabolism and often contain aldehyde and hydroxyl functionalities. The structural motifs present in this compound make it a plausible, though not yet confirmed, building block in such biosynthetic pathways.
Mechanistic Studies of Interactions with Biological Macromolecules
Specific mechanistic studies on the interaction of this compound with biological macromolecules such as proteins and nucleic acids are not extensively documented. However, based on the known reactivity of aldehydes, several potential interactions can be inferred.
The aldehyde functional group is electrophilic and can react with nucleophilic residues on proteins, primarily the ε-amino group of lysine (B10760008) and the sulfhydryl group of cysteine. The reaction with lysine residues can form a Schiff base, which is a reversible covalent modification. This type of interaction is fundamental in the mechanism of action of some enzymes.
Furthermore, if this compound undergoes dehydration to form the α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557), it can then participate in Michael addition reactions with nucleophilic amino acid side chains. This type of covalent modification is often irreversible and can lead to alterations in protein structure and function. Such reactions are a known mechanism of cytotoxicity for other α,β-unsaturated aldehydes that are products of lipid peroxidation.
Advanced Methodologies for Detection and Quantification in Biological Matrices (for research purposes)
The detection and quantification of aldehydes like this compound in complex biological matrices such as plasma, urine, or tissue homogenates typically require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods employed for this purpose.
Due to the volatility and reactivity of aldehydes, derivatization is often a necessary step to improve their chromatographic behavior and detection sensitivity. This involves reacting the aldehyde with a derivatizing agent to form a more stable and readily detectable product.
Below is a table summarizing some of the advanced methodologies that can be applied for the detection and quantification of this compound in biological samples for research purposes.
| Analytical Technique | Derivatization Agent | Principle | Detection Limit | Reference |
| GC-MS | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Forms a stable oxime derivative with the aldehyde, which is volatile and has good electron-capturing properties, enhancing sensitivity in mass spectrometry. | Low nanomolar to picomolar range | nih.gov |
| LC-MS/MS | 2,4-Dinitrophenylhydrazine (DNPH) | Reacts with the aldehyde to form a hydrazone derivative that can be readily separated by reversed-phase LC and detected with high sensitivity and specificity using tandem mass spectrometry. | Sub-micromolar to nanomolar range | nih.gov |
| LC-MS/MS | Dansylhydrazine | Forms a fluorescent and easily ionizable derivative, allowing for both fluorescence and mass spectrometric detection with high sensitivity. | Nanomolar range | nih.gov |
| HPLC-UV/Fluorescence | 1,3-Cyclohexanedione | Reacts with the aldehyde in the presence of ammonia (B1221849) to form a highly fluorescent derivative that can be detected with high sensitivity. | Micromolar to nanomolar range | nih.gov |
In Vitro Biochemical Transformations of this compound
The in vitro biochemical transformations of this compound can be investigated using isolated enzymes or whole-cell systems, such as yeast. These studies can reveal potential metabolic fates of the compound.
One likely transformation is the reduction of the aldehyde group to a primary alcohol, which would yield 2-methylpentane-1,3-diol (B89453). This reaction can be catalyzed by alcohol dehydrogenases (ADHs), which are ubiquitous enzymes that utilize NADH or NADPH as a cofactor.
Conversely, the aldehyde group can be oxidized to a carboxylic acid, forming 3-hydroxy-2-methylpentanoic acid. This transformation is catalyzed by aldehyde dehydrogenases (ALDHs).
Whole-cell biotransformations using microorganisms like baker's yeast (Saccharomyces cerevisiae) are known to effectively carry out such reductions and oxidations on a variety of aliphatic aldehydes. Yeast contains a repertoire of ADHs and other enzymes that can modify exogenous substrates.
Another potential in vitro transformation is dehydration, which would lead to the formation of 2-methyl-2-pentenal. While this can occur thermally, it could also be enzyme-catalyzed. The resulting α,β-unsaturated aldehyde is a more reactive molecule and could undergo further enzymatic modifications, such as the reduction of the carbon-carbon double bond.
Applications of 3 Hydroxy 2 Methylpentanal As a Building Block and Synthetic Intermediate
Utilization in the Synthesis of Complex Natural Products
The structural characteristics of 3-hydroxy-2-methylpentanal, specifically its two stereogenic centers at the C2 and C3 positions and its reactive functional groups, theoretically position it as an ideal chiral building block for the stereoselective synthesis of complex natural products. The aldol (B89426) motif is a common feature in many polyketide natural products, and small, chiral aldol adducts can serve as starting points for the elaboration of larger carbon skeletons.
However, despite its potential as a C6 chiral synthon, specific examples of the direct utilization of this compound in the total synthesis of complex natural products are not extensively documented in prominent scientific literature. Synthetic chemists often generate similar aldol fragments in situ or use other chiral pool starting materials to achieve desired stereochemical outcomes.
Role in the Preparation of Pharmaceuticals and Agrochemicals (as an intermediate)
This compound is recognized as a useful intermediate in the production of various chemicals, including pharmaceuticals. guidechem.com The presence of both an aldehyde and a hydroxyl group allows for a wide range of chemical transformations, such as oxidation, reduction, and condensation, enabling the construction of more elaborate molecular frameworks necessary for biologically active compounds.
While it is cited as a building block in the synthesis of pharmaceuticals and a precursor for biologically active compounds, specific commercial drugs or agrochemicals that publicly list this compound (CAS 615-30-5) as a direct starting material or key intermediate are not commonly disclosed in available literature. guidechem.com Its role is generally as a foundational component that undergoes several transformations, becoming part of a larger molecule's backbone.
Application in Polymer Chemistry and Advanced Materials Science (as a monomer or building block)
The application of this compound as a monomer for polymerization or as a significant building block in advanced materials science is not a widely reported or established practice. The functionalities of the molecule, particularly the aldehyde and secondary alcohol, could potentially engage in polymerization reactions (e.g., formation of polyacetals). However, there is a lack of significant research or industrial application in this area documented in scientific and technical databases.
Development of Specialty Chemicals and Fine Chemicals using this compound
A primary application of this compound is in the synthesis of specialty and fine chemicals, particularly in the flavor and fragrance industry. guidechem.comlookchem.com Its own organoleptic properties, or those of its derivatives, are valuable for creating specific scents and tastes.
One of the most significant fine chemical applications is its use as a direct precursor to 2-methyl-2-pentenal (B83557). This transformation is achieved through a dehydration reaction, where the hydroxyl group and a proton are eliminated to form a carbon-carbon double bond. wikipedia.org 2-Methyl-2-pentenal is a key intermediate itself, used in the synthesis of various other chemicals.
| Precursor | Derived Chemical | Transformation | Application Area |
|---|---|---|---|
| This compound | Flavoring Agents | Direct Use/Esterification | Food & Beverage Industry lookchem.com |
| This compound | Fragrance Components | Direct Use/Derivatization | Perfumes & Cosmetics guidechem.com |
| This compound | 2-Methyl-2-pentenal | Dehydration | Fine Chemical Synthesis wikipedia.org |
Precursor to Chiral Ligands and Organocatalysts
The existence of two stereogenic centers makes this compound an attractive, albeit not widely exploited, precursor for the synthesis of novel chiral ligands and organocatalysts. Chiral 1,3-diols, which can be produced by the reduction of the aldehyde group of this compound, are valuable scaffolds in asymmetric synthesis. These diols can be incorporated into ligands for metal-catalyzed reactions or serve as the backbone for purely organic catalysts.
The synthetic utility lies in the ability to selectively modify the two distinct hydroxyl groups (one primary, after reduction, and one secondary) to create bidentate or monodentate ligands with well-defined stereochemistry. For example, derivatization of the hydroxyl groups into phosphines or amines could yield ligands for asymmetric hydrogenation or transfer hydrogenation reactions. Despite this theoretical potential, the development and application of chiral ligands or organocatalysts derived specifically from this compound are not extensively reported in the literature. The focus in organocatalysis has often been on using catalysts like L-proline to produce chiral aldol products, rather than using the products themselves as catalyst precursors.
Environmental Fate and Transformation Pathways of 3 Hydroxy 2 Methylpentanal
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 3-Hydroxy-2-methylpentanal, the primary abiotic degradation mechanisms of concern are photolysis and hydrolysis.
Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The aldehyde and hydroxyl functional groups in this compound are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). While extreme pH and temperature conditions can affect the stability of some organic compounds, significant hydrolytic degradation of this compound is not anticipated to be a primary environmental fate pathway researchgate.net. Studies on other organic compounds have shown that hydrolysis rates are often negligible compared to other degradation processes like biodegradation and photolysis researchgate.net.
Table 1: Summary of Abiotic Degradation Mechanisms for this compound
| Degradation Mechanism | Description | Environmental Relevance | Expected Products |
|---|---|---|---|
| Photolysis | Degradation by absorption of light, leading to bond cleavage and radical formation. | Considered a potentially significant pathway in the atmosphere and sunlit surface waters. | Smaller carbonyl compounds, alcohols, and carboxylic acids. |
| Hydrolysis | Breakdown of the molecule by reaction with water. | Generally considered a minor degradation pathway under typical environmental conditions. | Not expected to be a significant source of degradation products. |
Biotic Degradation Pathways in Environmental Systems (e.g., Microbial Metabolism)
Biotic degradation, primarily through microbial metabolism, is expected to be a significant removal mechanism for this compound in soil and water. Microorganisms possess a wide array of enzymes capable of oxidizing aldehydes and alcohols, often using them as carbon and energy sources researchgate.netmdpi.com.
The biodegradation of this compound likely proceeds through the oxidation of its functional groups. The aldehyde group can be oxidized to a carboxylic acid, forming 3-hydroxy-2-methylpentanoic acid. The secondary alcohol group can be oxidized to a ketone, yielding 2-methyl-3-oxopentanal (B8733905). These initial oxidation products can then be further metabolized through pathways such as the beta-oxidation pathway, ultimately leading to mineralization to carbon dioxide and water.
The presence of short-chain organic acids and alcohols has been shown to stimulate the anaerobic biodegradation of other organic pollutants, suggesting that co-metabolism could play a role in the degradation of this compound in anoxic environments nih.gov. While specific studies on the microbial degradation of this compound are limited, the general biodegradability of short-chain aldehydes and alcohols is well-established mdpi.comresearchgate.net.
Table 2: Plausible Biotic Degradation Pathways of this compound
| Initial Metabolic Step | Enzyme Class (Example) | Intermediate Product | Subsequent Fate |
|---|---|---|---|
| Oxidation of Aldehyde | Aldehyde Dehydrogenase | 3-Hydroxy-2-methylpentanoic acid | Further oxidation and entry into central metabolic pathways. |
| Oxidation of Alcohol | Alcohol Dehydrogenase | 2-Methyl-3-oxopentanal | Further oxidation and entry into central metabolic pathways. |
Occurrence and Distribution in Environmental Compartments (e.g., Air, Water, Soil)
Data on the specific occurrence and measured concentrations of this compound in the environment are scarce. However, its distribution can be inferred from its physicochemical properties and known sources of similar compounds. Aldehydes are widespread in the environment, originating from both natural and anthropogenic sources, including industrial emissions, vehicle exhaust, and the photochemical oxidation of other VOCs researchgate.netnih.govmdpi.com.
Air: Due to its volatility, the atmosphere is a likely environmental compartment for this compound. Its presence in the air would be transient, as it would be subject to atmospheric chemistry, primarily oxidation by hydroxyl radicals.
Water: The hydroxyl group in this compound imparts some water solubility, suggesting it could be found in surface waters and rainwater researchgate.netmdpi.com. Its presence in water would be influenced by deposition from the atmosphere and direct industrial or municipal discharges. In the aqueous phase, it would be subject to biodegradation and, to a lesser extent, photolysis.
Soil: this compound could enter the soil environment through atmospheric deposition or direct application of waste materials. In soil, it would be subject to microbial degradation. Its mobility in soil would depend on its adsorption to soil organic matter, which is expected to be moderate.
Atmospheric Chemistry of this compound and its Oxidation Products
The primary atmospheric removal process for this compound is expected to be its reaction with hydroxyl (OH) radicals during the day, and potentially with nitrate (B79036) radicals (NO3) at night. The reaction with OH radicals is likely to be rapid, leading to a short atmospheric lifetime.
The reaction with OH radicals can proceed via hydrogen abstraction from different sites on the molecule. Abstraction of the aldehydic hydrogen is a facile process for aldehydes. Abstraction of a hydrogen from the carbon bearing the hydroxyl group is also a likely pathway. The subsequent reactions of the resulting alkyl radicals with molecular oxygen (O2) would form peroxy radicals (RO2). These peroxy radicals can then react with nitric oxide (NO) or other peroxy radicals to form a variety of oxidation products.
Based on studies of similar compounds, the atmospheric oxidation of this compound is expected to produce smaller carbonyl compounds (such as propanal and acetaldehyde), hydroxy ketones, and dicarbonyls copernicus.orgmdpi.com. For instance, the OH-radical-initiated oxidation of 3-penten-2-one, a structurally related compound, yields acetaldehyde (B116499) and methyl glyoxal (B1671930) copernicus.orgcopernicus.org. The atmospheric oxidation of 2-methylpentanal (B94375) also leads to the formation of various smaller aldehydes and ketones copernicus.org. These oxidation products can contribute to the formation of secondary organic aerosol (SOA) and ozone in the troposphere.
Table 3: Predicted Atmospheric Oxidation Products of this compound
| Reactant | Primary Oxidant | Potential Oxidation Products | Atmospheric Significance |
|---|---|---|---|
| This compound | OH radical | Propanal | Contributes to ozone formation. |
| Acetaldehyde | Contributes to ozone formation. | ||
| Hydroxy ketones and dicarbonyls | Can contribute to secondary organic aerosol (SOA) formation. |
Future Research Directions and Emerging Challenges in 3 Hydroxy 2 Methylpentanal Studies
Development of Novel and Efficient Stereoselective Synthetic Methodologies
A primary challenge in the study of 3-Hydroxy-2-methylpentanal lies in the precise control of its stereochemistry. The molecule possesses two chiral centers, resulting in four possible stereoisomers. The development of highly efficient and stereoselective synthetic methods to access each of these isomers in high purity is a key area for future research.
Current methodologies, such as the organocatalytic aldol (B89426) reaction of propanal, have demonstrated the feasibility of producing this compound with moderate enantiomeric excess. For instance, L-proline has been used to catalyze the self-condensation of propanal, affording the (2S,3S)-isomer. However, achieving high diastereoselectivity and enantioselectivity simultaneously remains a significant hurdle. Future research will likely focus on the design and application of novel catalysts, including more sophisticated organocatalysts, chiral metal complexes, and biocatalysts, to improve stereocontrol.
Biocatalysis, in particular, presents a promising avenue for the green and highly selective synthesis of this compound stereoisomers. The use of enzymes, such as aldolases or engineered ketoreductases, could provide access to specific stereoisomers that are difficult to obtain through traditional chemical methods. The development of practical biocatalytic processes for related chiral intermediates, such as (R)-2-methylpentanol, highlights the potential of this approach.
Table 1: Examples of Catalytic Systems for the Stereoselective Synthesis of Aldol Products
| Catalyst/Method | Reactants | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |
| L-Proline | Propanal | Moderate | Moderate | |
| Chiral Diamine/TfOH | Propanal + Benzaldehyde (B42025) | 95:5 | 99% | F. P. Crisostomo et al. (2006) |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Propanal + Aromatic Aldehydes | up to >95:5 | up to >99% | S. P. Mathew et al. (2004) |
| Ti(OiPr)4-salen | Aldehyde + MAHT | High (syn) | High |
This table presents illustrative data for stereoselective aldol reactions and is not exhaustive for this compound specifically.
Exploration of New Reactivity Modes and Transformative Pathways
The bifunctional nature of this compound, possessing both a reactive aldehyde and a hydroxyl group, makes it a versatile platform for a wide array of chemical transformations. While its role as a precursor in aldol-type reactions is well-established, future research is expected to uncover novel reactivity modes and transformative pathways.
Exploration into the selective functionalization of either the aldehyde or the hydroxyl group will open doors to a broader range of derivatives with unique properties. For instance, selective oxidation of the aldehyde would yield a β-hydroxy carboxylic acid, while reduction would lead to a 1,3-diol. Conversely, protection of the aldehyde followed by modification of the hydroxyl group could lead to a variety of ethers and esters.
Furthermore, tandem or cascade reactions that exploit both functional groups in a single operation are of significant interest. Such reactions could provide rapid access to complex molecular architectures from a simple starting material, enhancing synthetic efficiency. Investigating the use of this compound in multicomponent reactions is another promising area that could lead to the discovery of novel compounds with potential applications in medicinal chemistry and materials science.
Advanced Applications in Asymmetric Synthesis and Materials Science
As a chiral building block, this compound is a valuable intermediate in the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals. Future research will likely focus on leveraging its stereochemically defined centers to construct more intricate and biologically active compounds. The ability to access all four stereoisomers of this compound will be crucial for structure-activity relationship (SAR) studies in drug discovery.
In the realm of materials science, the application of this compound is still in its infancy, presenting a significant opportunity for future exploration. Its bifunctionality allows it to act as a monomer or a cross-linking agent in the synthesis of novel polymers. For example, the aldehyde and hydroxyl groups could participate in the formation of polyesters, polyacetals, or polyurethanes. The incorporation of this chiral, bifunctional unit into polymer backbones could lead to materials with unique properties, such as biodegradability, chirality-induced self-assembly, and tunable mechanical properties.
Furthermore, this compound and its derivatives could be used to functionalize surfaces, nanoparticles, or other materials. The aldehyde group can readily react with amines to form Schiff bases, providing a convenient method for covalent attachment to surfaces. The hydroxyl group offers a site for further modification or for influencing the material's surface properties, such as hydrophilicity.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis, and the study of this compound stands to benefit significantly from these computational tools. A major challenge in stereoselective synthesis is the prediction of the optimal catalyst and reaction conditions to achieve the desired stereochemical outcome. ML models can be trained on existing reaction data to predict the enantioselectivity and diastereoselectivity of new reactions, thereby accelerating the discovery of efficient synthetic routes.
Furthermore, machine learning can be employed to predict the reactivity and properties of new derivatives of this compound. This can aid in the design of molecules with specific desired characteristics for applications in pharmaceuticals, fragrances, or materials science, reducing the need for extensive trial-and-error experimentation.
Interdisciplinary Research Opportunities for this compound
The unique properties of this compound create numerous opportunities for interdisciplinary research, bridging organic chemistry with other scientific fields.
In the field of flavor and fragrance chemistry , this compound itself and its derivatives are of significant interest. For instance, the related compound 3-mercapto-2-methylpentanal (B1581756) is a potent aroma compound found in onions and contributes to the flavor of meat broth. Future research could focus on the synthesis and sensory evaluation of a wider range of derivatives to discover new flavor and fragrance ingredients. This research would involve collaboration between synthetic chemists and sensory scientists.
In medicinal chemistry and pharmacology , the chiral nature of this compound makes it an attractive scaffold for the development of new therapeutic agents. Its stereoisomers could be used as starting materials for the synthesis of libraries of small molecules to be screened for biological activity. This would necessitate collaboration with biologists and pharmacologists to evaluate the therapeutic potential of these new compounds.
The potential use of this compound in the synthesis of new biomaterials and functional polymers also opens up collaborations with materials scientists and biomedical engineers . The development of biodegradable polymers or functionalized surfaces for biomedical applications are exciting possibilities that could be explored through interdisciplinary efforts.
Conclusion
Summary of Key Research Advancements Related to 3-Hydroxy-2-methylpentanal
Research surrounding this compound, a key β-hydroxy aldehyde, has significantly progressed, largely driven by advancements in catalytic synthesis. A primary achievement lies in the realm of stereoselective synthesis, which is crucial due to the compound's two chiral centers. The emergence of asymmetric organocatalysis has been particularly impactful. Chiral amines, with L-proline and its derivatives being prominent examples, have been successfully employed to catalyze the direct asymmetric aldol (B89426) reaction of propanal, enabling the synthesis of specific stereoisomers of this compound. This methodology is valued for its operational simplicity and avoidance of toxic metals.
In tandem with organocatalysis, a strong focus has been placed on developing more sustainable and environmentally friendly synthetic routes. This has led to significant research into heterogeneous and reusable catalysts . Solid base catalysts, such as hydrotalcites and alkali ion-exchanged zeolites, have proven effective for the solvent-free aldol condensation of propanal. These catalysts are advantageous due to their ease of separation from the reaction mixture and their potential for reuse, which minimizes chemical waste. Furthermore, the development of water-soluble rhodium complexes has enabled the synthesis to be performed in aqueous media, reducing the reliance on volatile organic solvents.
Another key area of advancement is the application of biocatalysis . Enzymes such as thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases) are being explored for their ability to catalyze the formation of α-hydroxy ketones, a class of compounds closely related to this compound, with high enantioselectivity under mild conditions. The use of evolved ketoreductase enzymes for the kinetic resolution of similar aldehydes highlights the potential for biocatalytic processes to produce highly pure chiral intermediates for the pharmaceutical and fine chemical industries. These biocatalytic strategies represent a move towards greener and more efficient manufacturing processes.
The table below summarizes the key catalytic systems that represent significant advancements in the synthesis of this compound and related β-hydroxy aldehydes.
| Catalyst Type | Specific Example(s) | Key Advancement |
| Organocatalysts | L-proline and its derivatives | Enables direct asymmetric synthesis of specific stereoisomers. |
| Heterogeneous Catalysts | Hydrotalcites, Mixed Metal Oxides | Allows for solvent-free conditions and catalyst recyclability, increasing sustainability. |
| Homogeneous Catalysts | Water-soluble Rhodium Complexes | Facilitates synthesis in aqueous media, reducing organic solvent use. |
| Biocatalysts | ThDP-lyases, Evolved Ketoreductases | Offers high stereoselectivity under mild, environmentally benign conditions. |
Remaining Knowledge Gaps and Future Research Prospects
Despite notable progress, several knowledge gaps persist in the research of this compound. While various catalytic systems have been developed, achieving consistently high yields with perfect diastereo- and enantioselectivity in a scalable and cost-effective manner remains a primary challenge. The efficiency of many current catalysts can be moderate, and preventing side reactions, such as self-condensation and dehydration, requires further optimization.
A significant gap exists in the full characterization and application of its four distinct stereoisomers. While methods to selectively synthesize them are improving, a comprehensive understanding of how the specific stereochemistry of (2R,3R), (2S,3S), (2R,3S), and (2S,3R)-3-hydroxy-2-methylpentanal influences their physical properties, sensory profiles (in flavor and fragrance applications), and reactivity as synthetic intermediates is not yet complete. Furthermore, while its role as a versatile building block is recognized, its full potential in the synthesis of complex, high-value molecules such as pharmaceuticals and agrochemicals remains largely underexplored. There is also limited publicly available data on its environmental fate, biodegradability, and comprehensive toxicological profile.
Future research is expected to focus on several key areas to address these gaps. A primary prospect is the design of novel, highly efficient, and robust catalysts. This includes the development of next-generation organocatalysts and solid-acid/base catalysts that offer higher activity and selectivity under milder, greener conditions. There is immense potential in expanding the biocatalytic toolbox through protein engineering and discovery of new enzymes tailored for the specific and large-scale production of this compound stereoisomers.
Exploration of its synthetic utility is another promising frontier. Future studies will likely investigate the conversion of this compound into a wider array of complex chemical structures, potentially leading to the discovery of new biologically active compounds. Finally, comprehensive studies on the environmental and safety aspects of the compound are necessary to ensure its sustainable application in various industries.
Q & A
Basic: What are the established laboratory synthesis methods for 3-Hydroxy-2-methylpentanal?
Answer:
A widely reported method involves the aldol reaction of propionaldehyde catalyzed by 4-trans-hydroxy-L-proline in dimethyl sulfoxide (DMSO) at 4°C. This organocatalytic approach leverages the stereoselective properties of the catalyst to yield this compound with moderate enantiomeric excess. Reaction optimization includes controlling temperature and solvent polarity to minimize side reactions like self-condensation .
Basic: How is the structural characterization of this compound performed?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. Key spectral data include:
| NMR Type | δ (ppm) | Assignment |
|---|---|---|
| ¹H NMR | 6.44–6.38 (m, 1H) | Aldehyde proton |
| 4.09 (t, J = 6.0 Hz, 2H) | Hydroxyl-adjacent CH₂ group | |
| 2.45 (d, J = 0.7 Hz, 3H) | Methyl group | |
| ¹³C NMR | 139.85, 98.71 | Aldehyde and hydroxyl carbons |
| These values align with literature reports, confirming the compound’s identity . |
Advanced: What strategies enhance enantioselective synthesis of this compound?
Answer:
Enantioselectivity can be improved using chiral organocatalysts (e.g., proline derivatives) and optimizing solvent systems. Polar aprotic solvents like DMSO stabilize transition states, enhancing catalytic efficiency. Computational tools (e.g., retrosynthesis AI) predict viable pathways by analyzing steric and electronic effects in proposed intermediates .
Advanced: How do steric and electronic factors influence the compound’s stability?
Answer:
The β-hydroxy aldehyde structure is prone to tautomerization and dehydration , especially under acidic or high-temperature conditions. Steric hindrance from the methyl group slows degradation, while electron-withdrawing effects of the hydroxyl group increase reactivity. Stability studies recommend storage at ≤4°C in inert atmospheres to prevent decomposition .
Methodological: What analytical techniques quantify this compound in mixtures?
Answer:
HPLC-ESI-TOF/MS is effective for quantification due to high sensitivity and resolution. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) enhances detection limits. Calibration curves using synthesized standards ensure accuracy, while tandem MS/MS differentiates isomers in complex matrices .
Advanced: How can computational tools streamline synthetic route design?
Answer:
AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to predict feasible pathways. For this compound, retrosynthetic algorithms prioritize aldol disconnections, evaluating catalyst compatibility and solvent effects. Molecular dynamics simulations further assess transition-state energetics for route optimization .
Methodological: What challenges arise in kinetic studies of its aldol formation?
Answer:
Key challenges include:
- Rapid aldehyde self-condensation competing with cross-aldol pathways.
- Temperature-sensitive catalyst activity, requiring precise control.
- Quantifying enantioselectivity via chiral HPLC or polarimetry.
Solutions involve in-situ monitoring (e.g., FTIR) and quench-flow techniques to capture transient intermediates .
Advanced: How does solvent polarity affect catalytic efficiency in synthesis?
Answer:
Polar solvents (e.g., DMSO) stabilize zwitterionic intermediates in proline-catalyzed aldol reactions, increasing reaction rates and enantioselectivity. Non-polar solvents reduce transition-state solvation, favoring side reactions. Solvent screening via Hansen solubility parameters aids in identifying optimal media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
